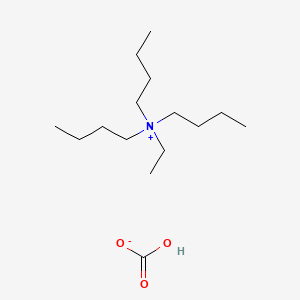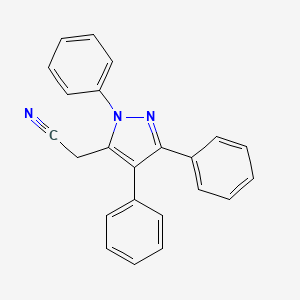
1-Aminoimidazolidine-2,4-dione sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoimidazolidine-2,4-dione sulfate is an organic compound with the chemical formula C3H5N3O2. It appears as a white crystalline solid and is soluble in water and acidic solutions. This compound is known for its diverse applications in pharmaceuticals, agriculture, and cosmetics .
Preparation Methods
1-Aminoimidazolidine-2,4-dione sulfate can be synthesized through several methods. One common synthetic route involves the reaction of 1-iminodimethylurea with formaldehyde under alkaline conditions in a warm reaction system. This method is straightforward and efficient . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-Aminoimidazolidine-2,4-dione sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Aminoimidazolidine-2,4-dione sulfate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and drug development.
Medicine: It is used in the formulation of medications for treating epilepsy and painful neuropathies.
Industry: The compound is utilized as a thickener and moisturizer in cosmetics and skin care products.
Mechanism of Action
The mechanism of action of 1-Aminoimidazolidine-2,4-dione sulfate involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of PPAR-γ receptors, which improve insulin resistance. Its antimicrobial action is due to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
1-Aminoimidazolidine-2,4-dione sulfate can be compared with similar compounds such as:
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its solubility and diverse applications, make it distinct from its analogs .
Properties
CAS No. |
54223-07-3 |
|---|---|
Molecular Formula |
C3H7N3O6S |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
1-aminoimidazolidine-2,4-dione;sulfuric acid |
InChI |
InChI=1S/C3H5N3O2.H2O4S/c4-6-1-2(7)5-3(6)8;1-5(2,3)4/h1,4H2,(H,5,7,8);(H2,1,2,3,4) |
InChI Key |
LHRHWUPORFCSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


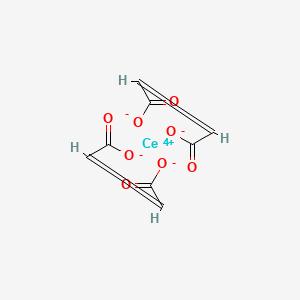
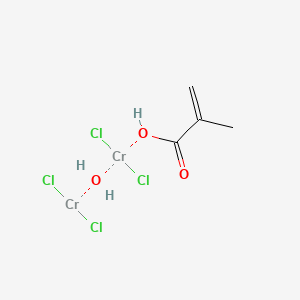
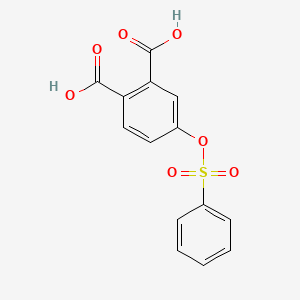
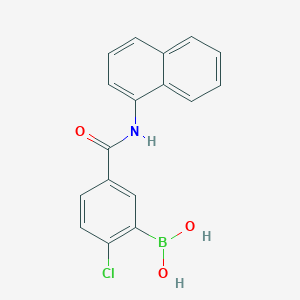
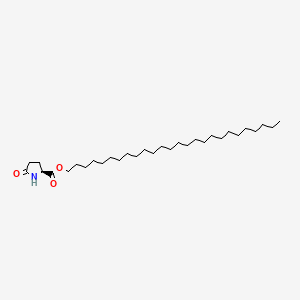
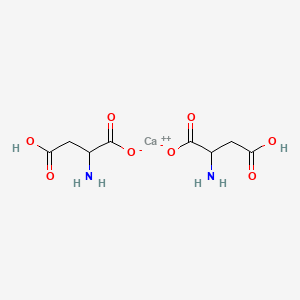
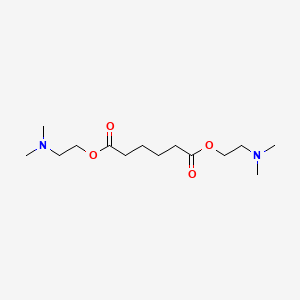

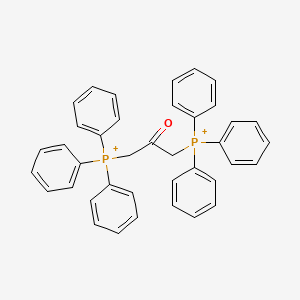
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)

